molecular formula C11H14FNO B1485522 1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol CAS No. 2148199-53-3

1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol

Cat. No. B1485522
CAS RN: 2148199-53-3
M. Wt: 195.23 g/mol
InChI Key: BTWRDSCRXIMLKV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol, also known as 4-FAMCB, is a cyclic ether compound with a wide range of applications in the scientific field. It is a derivative of cyclobutanone, a cyclic ketone with a four-membered ring structure, and is a valuable reagent in the synthesis of organic compounds. 4-FAMCB has been used in a variety of scientific research applications, including biochemistry, physiology, and polymer chemistry.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored synthetic routes to create compounds with the cyclobutane core, including the use of fluorophenyl groups. These methods aim to produce molecules with potential for further functionalization or biological activity (Franz et al., 2017) (Franz et al., 2017).
  • Analytical Characterization : Extensive analytical characterization is crucial for the correct identification of synthesized compounds, including those with fluorophenyl components. Techniques like chromatography, mass spectrometry, and NMR have been utilized to determine the structure and purity of these compounds (McLaughlin et al., 2016) (McLaughlin et al., 2016).

Potential Biological Applications

  • Bioisosteric Replacements : The introduction of fluorophenyl groups into cyclobutane cores is part of efforts to create bioisosteric replacements for more complex structures, potentially offering novel pharmacological profiles or improved metabolic stability (Tkachenko et al., 2014) (Tkachenko et al., 2014).
  • Labeling and Imaging Applications : Fluorinated compounds, including those based on cyclobutane, have been studied for their potential in imaging, such as in PET scans. Their properties can be advantageous for tracing biological processes or diagnosing diseases (Martarello et al., 2002) (Martarello et al., 2002).

Methodological Advances

  • Enantioselective Syntheses : Advances in enantioselective synthesis methods have been reported, allowing for the creation of cyclobutane derivatives with controlled stereochemistry. These compounds are valuable for studying the role of chirality in biological systems (Feng et al., 2020) (Feng et al., 2020).

properties

IUPAC Name

1-[(4-fluoroanilino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-9-2-4-10(5-3-9)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWRDSCRXIMLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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